![molecular formula C11H13BrN4O2S2 B2894093 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide CAS No. 338421-58-2](/img/structure/B2894093.png)
4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule that contains a benzene ring (a hexagonal ring of carbon atoms) attached to a sulfonamide group (SO2NH2), a bromine atom, and a 1,2,4-triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms). The triazole ring is also substituted with a methyl group and a methylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a sulfonamide group, a bromine atom, and a 1,2,4-triazole ring. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure and the conditions under which it’s studied. These could include properties like melting point, boiling point, solubility in different solvents, and reactivity with various chemical reagents .Aplicaciones Científicas De Investigación
Photodegradation
- Sulfamethoxazole, a related benzenesulfonamide, undergoes photodegradation in acidic aqueous solutions, producing various photoproducts including sulfanilic acid and aniline. This suggests potential applications in environmental chemistry and photostability studies (Wei Zhou & D. Moore, 1994).
Cancer Treatment
- Zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, have been studied for their photodynamic therapy applications in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Tautomerism
- New 1,2,4-triazine-containing sulfonamide derivatives have been synthesized and characterized. Their study provides insights into sulfonamide-sulfonimide tautomerism, relevant in medicinal chemistry and drug design (D. Branowska et al., 2022).
Antibacterial and Antifungal Activities
- Novel sulfanilamide-derived 1,2,3-triazole compounds have been synthesized and show promising antibacterial potency, suggesting their potential in developing new antibiotics (Xian-Long Wang, Kun Wan, & Cheng‐He Zhou, 2010).
- Sulfonamide-bridged disubstituted 1,2,3-triazoles exhibit significant antibacterial activity against various bacterial strains, highlighting their therapeutic potential (Archna Yadav & C. Kaushik, 2022).
Synthesis of Novel Compounds
- Novel 4,5-dihydro-1,3-thiazoles and dihydroazepines have been synthesized from allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes, contributing to the field of organic synthesis (N. Nedolya et al., 2015).
- Sulfonamide derivatives incorporating 1,2,4-triazine moieties have been developed as carbonic anhydrase inhibitors, relevant in the development of anticancer strategies (V. Garaj et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2S2/c1-16-10(14-15-11(16)19-2)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERLINMVPFLBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

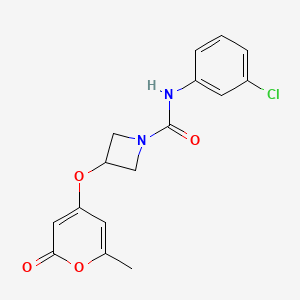

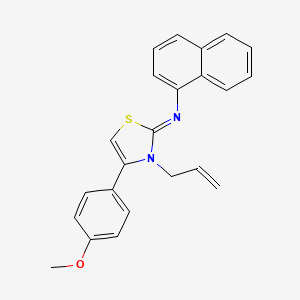
![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)

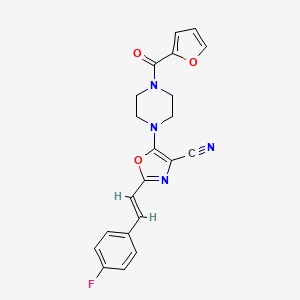
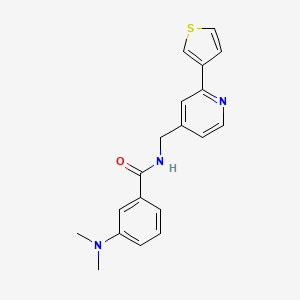
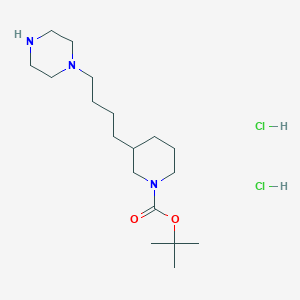
![2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2894028.png)
![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2894029.png)
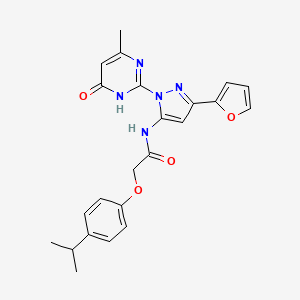
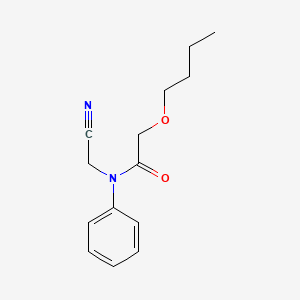
![1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane](/img/structure/B2894032.png)
